![molecular formula C19H21N3O2S B3011731 5-methyl-11-oxo-N-(2-thienylmethyl)-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574597-55-9](/img/structure/B3011731.png)
5-methyl-11-oxo-N-(2-thienylmethyl)-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-methyl-11-oxo-N-(2-thienylmethyl)-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide" belongs to a class of compounds that have been studied for their potential antiallergy properties. Research has focused on various analogues within this class, such as 11-oxo-11H-pyrido[2,1-b]quinazolinecarboxylic acids and their derivatives, which have shown promising results in preclinical models for allergy treatment .
Synthesis Analysis
The synthesis of related compounds has been reported, where a series of 11-oxo-11H-pyrido[2,1-b]quinazolinecarboxylic acids and their analogues were prepared and evaluated for antiallergy activity. These compounds were found to be orally active and, in some cases, more potent than existing antiallergy agents . The synthesis likely involves multiple steps, including the formation of the pyrido[2,1-b]quinazoline core, followed by functionalization at various positions to achieve the desired biological activity.
Molecular Structure Analysis
An X-ray structure analysis of a closely related compound, 5N-ethyl-8-carboxy-9-oxo-11-methyl-pyrido[2,1-b]quinazoline, provides insight into the molecular structure of this class of compounds. The analysis revealed that the compound crystallizes in the monoclinic crystal system and exhibits intra- and intermolecular interactions that could be significant for its biological activity .
Chemical Reactions Analysis
The chemical reactivity of this class of compounds includes their ability to undergo various transformations. For instance, a dimerization reaction has been reported for related compounds, leading to the formation of tricyclic aminonitriles, which involves a dimerization step followed by a pyrrole cyclization . This indicates that the compounds in this class can participate in complex chemical reactions, which could be exploited for further chemical modifications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "5-methyl-11-oxo-N-(2-thienylmethyl)-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide" are not detailed in the provided papers, the properties of similar compounds have been studied. These properties are crucial for determining the compound's suitability for oral administration and its potential as a therapeutic agent. The crystal structure analysis of a related compound suggests that the physical properties such as solubility and stability could be influenced by the molecular conformation and crystal packing .
Applications De Recherche Scientifique
Antiallergy Activity
A significant application of pyrido[2,1-b]quinazoline derivatives is in antiallergy treatments. For instance, substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids, closely related to the compound , have been prepared and evaluated for their effectiveness as antiallergy agents. These analogues have demonstrated oral activity, with some outperforming cromolyn sodium and doxantrazole in animal models for allergic bronchospasm and rat passive cutaneous anaphylaxis tests (Schwender et al., 1979).
Platelet Activating Factor Antagonism
Another application is seen in pyrido[2,1-b]quinazoline derivatives acting as platelet activating factor (PAF) antagonists. Compounds in this class, including the one of interest, have been evaluated for their ability to inhibit the binding of PAF to its receptor on dog platelets. Some of these compounds have shown potent activity and resistance to degradation by amidases, suggesting potential therapeutic utility in conditions related to PAF activity (Tilley et al., 1988).
Antimicrobial and Antitumor Properties
Compounds within the pyrido[2,1-b]quinazoline family have also been investigated for their antimicrobial and antitumor properties. For example, some derivatives have shown significant activity against various strains of microorganisms and tumor cells, indicating a potential role in antimicrobial and cancer therapies (Markosyan et al., 2006).
Synthesis and Structural Analysis
There's also considerable research focused on the synthesis and structural analysis of pyrido[2,1-b]quinazoline derivatives. Studies on crystal structure, synthesis methods, and reaction pathways provide essential insights for the development of new compounds with enhanced pharmacological properties (Rajnikant et al., 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-11-oxo-N-(thiophen-2-ylmethyl)-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-21-16-11-13(18(23)20-12-14-5-4-10-25-14)7-8-15(16)19(24)22-9-3-2-6-17(21)22/h4-5,7-8,10-11,17H,2-3,6,9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYQEDMAEFQMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-11-oxo-N-(2-thienylmethyl)-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

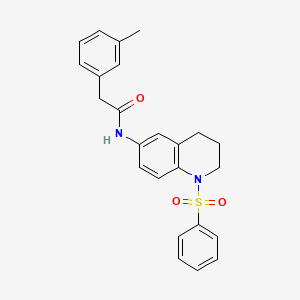
![2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid](/img/structure/B3011650.png)
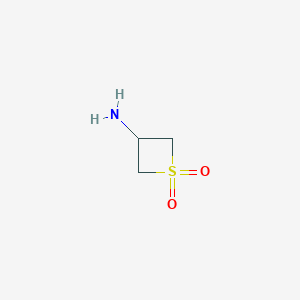
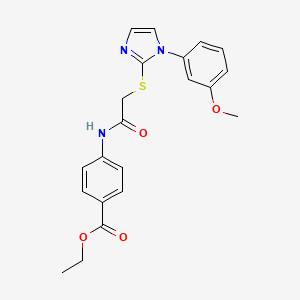
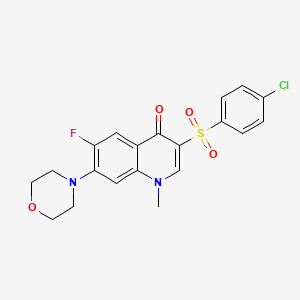

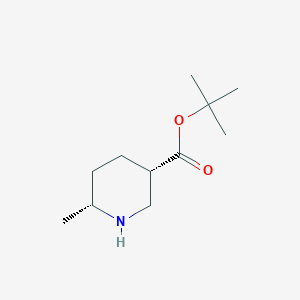
![N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine](/img/structure/B3011663.png)
![11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B3011664.png)
![(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride](/img/structure/B3011666.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide](/img/structure/B3011669.png)
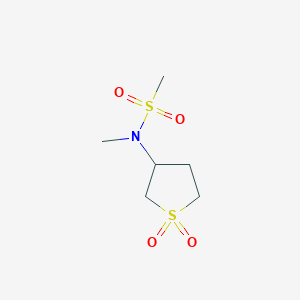
![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3011671.png)